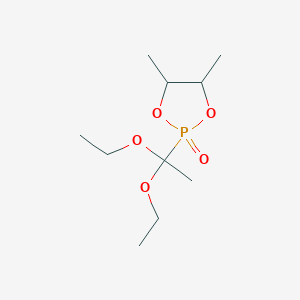
2-(1,1-Diethoxyethyl)-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Diethoxyethyl)-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one is a chemical compound with a unique structure that includes a phosphorus atom within a dioxaphospholane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Diethoxyethyl)-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of diethyl bromoacetal with a suitable phosphorus-containing reagent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium sulfide, and an alcohol, such as ethanol, to facilitate the formation of the dioxaphospholane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1-Diethoxyethyl)-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted dioxaphospholane compounds .
Aplicaciones Científicas De Investigación
2-(1,1-Diethoxyethyl)-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-based drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(1,1-Diethoxyethyl)-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1,1-dimethoxyethane: A related compound with similar reactivity but different functional groups.
Ethyl (1,1-diethoxyethyl)ethylphosphinate: Another phosphorus-containing compound with comparable chemical properties.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its versatility in scientific research make it a valuable compound for further study and development .
Propiedades
Número CAS |
94478-30-5 |
|---|---|
Fórmula molecular |
C10H21O5P |
Peso molecular |
252.24 g/mol |
Nombre IUPAC |
2-(1,1-diethoxyethyl)-4,5-dimethyl-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C10H21O5P/c1-6-12-10(5,13-7-2)16(11)14-8(3)9(4)15-16/h8-9H,6-7H2,1-5H3 |
Clave InChI |
MMHSZTREFGCQSR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)(OCC)P1(=O)OC(C(O1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



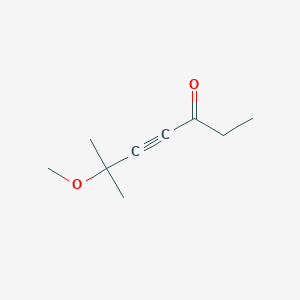




![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)
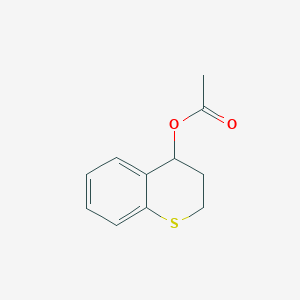
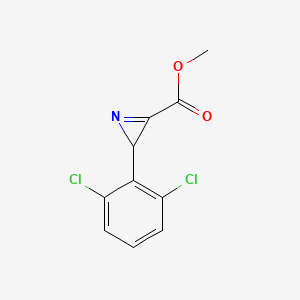

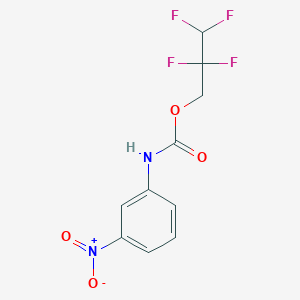
![11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one](/img/structure/B14347327.png)

![Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14347339.png)
